![molecular formula C20H20N4O3 B5592210 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules that are of interest due to their complex molecular structure and potential for varied chemical reactions and properties. Its synthesis involves multiple steps that require precise control over reaction conditions to achieve the desired product.
Synthesis Analysis
The synthesis of similar compounds typically involves stepwise reactions starting from basic building blocks. For example, N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives are prepared through reactions involving acetyl chloride and aromatic aldehyde to afford triazole derivatives, showcasing the complexity and versatility in synthesizing heterocyclic compounds (Panchal & Patel, 2011).
Molecular Structure Analysis
The structure of these compounds is characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), providing insights into the molecular geometry and functional groups present. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide have been investigated through NMR and X-ray crystallography, offering detailed information on their molecular structure (Nikonov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be diverse, with the ability to undergo various organic reactions, including cyclization, substitution, and silylation, to form new derivatives with different properties. The synthesis and characterization of derivatives through reactions with hydrazine hydrate and methyl(organyl)dichlorosilanes are examples of the chemical versatility of these compounds (Lazareva et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide and its derivatives have been the subject of research due to their complex structure and potential applications. Studies have focused on synthesizing these compounds through various chemical reactions and analyzing their structure using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography. For example, the synthesis and characterization of related compounds have provided insights into their chemical properties and potential as intermediates in the development of new materials or pharmaceuticals (Lazareva et al., 2017), (Nikonov et al., 2016).
Potential Pharmacological Applications
Research into the pharmacological applications of compounds structurally related to N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide has demonstrated promising results. These studies have revealed their potential in the development of new drugs due to their antimicrobial, antioxidant, and anticancer properties. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity (Chkirate et al., 2019). Furthermore, the synthesis of thiazolidin-4-one derivatives has been explored for their antimicrobial activities (Baviskar et al., 2013).
Eigenschaften
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-22-23(20(27)24(13)15-8-3-2-4-9-15)12-18(26)21-19-16-10-6-5-7-14(16)11-17(19)25/h2-10,17,19,25H,11-12H2,1H3,(H,21,26)/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPXGKRNARPHV-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC(=O)NC3C(CC4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.